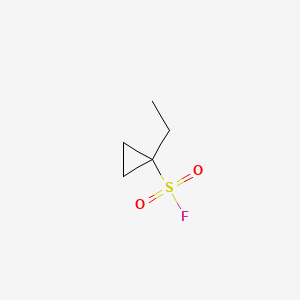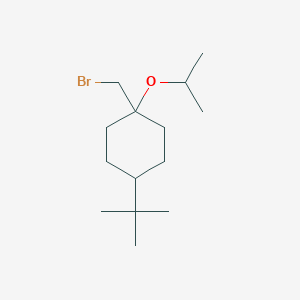
1-(Bromomethyl)-4-(tert-butyl)-1-isopropoxycyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Bromomethyl)-4-(tert-butyl)-1-isopropoxycyclohexane is an organic compound characterized by its unique structure, which includes a bromomethyl group, a tert-butyl group, and an isopropoxy group attached to a cyclohexane ring
準備方法
The synthesis of 1-(Bromomethyl)-4-(tert-butyl)-1-isopropoxycyclohexane typically involves multiple steps, starting with the preparation of the cyclohexane ring and subsequent functionalization. One common synthetic route includes:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through hydrogenation of benzene or other aromatic compounds.
Introduction of Functional Groups: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and an aluminum chloride catalyst. The isopropoxy group can be added through Williamson ether synthesis, involving the reaction of an alcohol with an alkyl halide.
Bromomethylation: The bromomethyl group can be introduced through bromination of a methyl group attached to the cyclohexane ring using N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
化学反応の分析
1-(Bromomethyl)-4-(tert-butyl)-1-isopropoxycyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation and Reduction: The compound can undergo oxidation reactions, where the bromomethyl group is converted to a carboxylic acid or aldehyde. Reduction reactions can convert the bromomethyl group to a methyl group.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium hydroxide for nucleophilic substitution, and various oxidizing agents like potassium permanganate for oxidation.
科学的研究の応用
1-(Bromomethyl)-4-(tert-butyl)-1-isopropoxycyclohexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block in the design of new drugs, especially those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties, such as increased stability or reactivity.
作用機序
The mechanism of action of 1-(Bromomethyl)-4-(tert-butyl)-1-isopropoxycyclohexane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In oxidation reactions, the bromomethyl group is converted to a more oxidized state, such as an aldehyde or carboxylic acid. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
類似化合物との比較
1-(Bromomethyl)-4-(tert-butyl)-1-isopropoxycyclohexane can be compared to similar compounds such as:
1-(Bromomethyl)-4-(tert-butyl)cyclohexane: Lacks the isopropoxy group, resulting in different reactivity and applications.
1-(Bromomethyl)-4-(tert-butyl)-1-methoxycyclohexane:
1-(Bromomethyl)-4-(tert-butyl)-1-ethoxycyclohexane: Features an ethoxy group, which affects its reactivity and applications compared to the isopropoxy derivative.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications in various fields of research and industry.
特性
分子式 |
C14H27BrO |
|---|---|
分子量 |
291.27 g/mol |
IUPAC名 |
1-(bromomethyl)-4-tert-butyl-1-propan-2-yloxycyclohexane |
InChI |
InChI=1S/C14H27BrO/c1-11(2)16-14(10-15)8-6-12(7-9-14)13(3,4)5/h11-12H,6-10H2,1-5H3 |
InChIキー |
RJSAOLPOTRHSMA-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1(CCC(CC1)C(C)(C)C)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


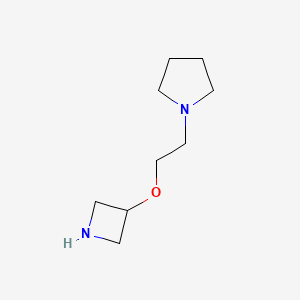
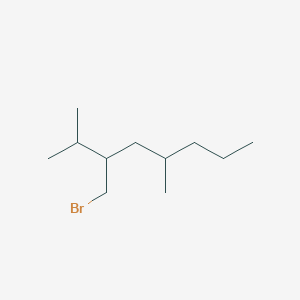
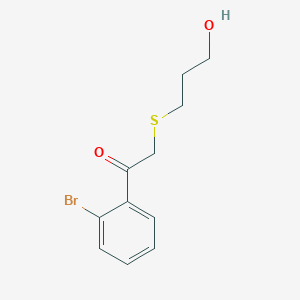
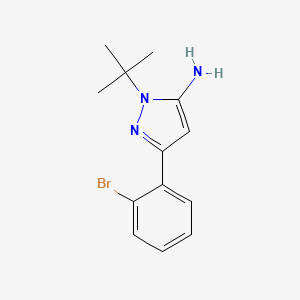
![3-[Ethyl(methanesulfonyl)amino]benzoic acid](/img/structure/B15326641.png)
![3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}benzamide](/img/structure/B15326649.png)
![Thieno[2,3-C]pyridin-3-OL](/img/structure/B15326662.png)
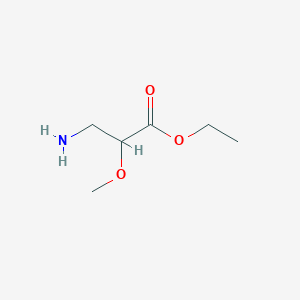
![2-Amino-2-(5-methoxy-1h-benzo[d]imidazol-2-yl)ethan-1-ol](/img/structure/B15326674.png)

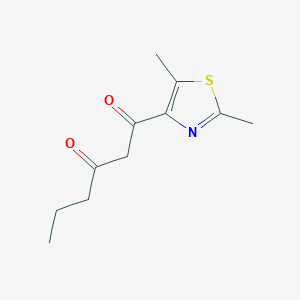
![2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine](/img/structure/B15326697.png)
![4-(Tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid](/img/structure/B15326700.png)
